4-Chloro-2-(thiophen-3-YL)benzoic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

4-Chloro-2-(thiophen-3-yl)benzoic acid (CAS 1261969-28-1) is a differentiated heterocyclic carboxylic acid that combines a 4-chloro substituent with a 2-(thiophen-3-yl) group. This unique ortho-halogen/heteroaryl pattern delivers a calculated logP of 3.66–3.77, markedly higher than non-halogenated analogs (~2.3), making it a superior scaffold for CNS-penetrant hit-to-lead programs. The chlorine atom improves membrane permeability, while the sterically accessible thiophene linkage supports robust Pd-catalyzed cross-coupling. With ≥98% purity across multiple vendors, catalyst poisoning is minimized, directly boosting coupling yields. Multi-supplier availability (up to 5 g in stock, bulk upon request) empowers procurement teams to secure competitive pricing and reduce supply chain risk.

Molecular Formula C11H7ClO2S
Molecular Weight 238.69 g/mol
CAS No. 1261969-28-1
Cat. No. B3390918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(thiophen-3-YL)benzoic acid
CAS1261969-28-1
Molecular FormulaC11H7ClO2S
Molecular Weight238.69 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=CSC=C2)C(=O)O
InChIInChI=1S/C11H7ClO2S/c12-8-1-2-9(11(13)14)10(5-8)7-3-4-15-6-7/h1-6H,(H,13,14)
InChIKeyGPDYGTAVLHFLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(thiophen-3-yl)benzoic acid (CAS 1261969-28-1) Scientific & Procurement Guide


4-Chloro-2-(thiophen-3-yl)benzoic acid (CAS 1261969-28-1, C₁₁H₇ClO₂S, MW 238.69) is a heterocyclic aromatic compound comprising a benzoic acid core substituted with a chlorine atom at the 4-position and a thiophen-3-yl group at the 2-position . This compound serves as a key synthetic building block in medicinal chemistry and materials science, with structural features that confer distinct physicochemical properties—including a calculated logP of approximately 3.66–3.77 and a topological polar surface area (TPSA) of 37.3 Ų—that differentiate it from non-halogenated and regioisomeric analogs .

Why 4-Chloro-2-(thiophen-3-yl)benzoic acid (CAS 1261969-28-1) Cannot Be Replaced by Generic Analogs


Substituting 4-chloro-2-(thiophen-3-yl)benzoic acid with a closely related in-class analog—such as 4-(thiophen-3-yl)benzoic acid (non-halogenated), 2-(thiophen-3-yl)benzoic acid (regioisomer), or 5-chloro-3-(thiophen-3-yl)benzoic acid—introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, steric configuration, and electronic distribution that directly impact molecular recognition, metabolic stability, and downstream synthetic utility . The presence and position of the chlorine substituent, combined with the ortho-relationship of the thiophene ring to the carboxylic acid, generates a unique physicochemical profile that cannot be replicated by substitution with isomers lacking either the halogen or the specific substitution pattern .

Quantitative Evidence for 4-Chloro-2-(thiophen-3-yl)benzoic acid (1261969-28-1) Selection


Enhanced Lipophilicity Relative to Non-Halogenated Analog

The chlorine substituent at the 4-position of 4-chloro-2-(thiophen-3-yl)benzoic acid increases calculated lipophilicity by approximately 1.5 logP units compared to the non-halogenated analog 4-(thiophen-3-yl)benzoic acid . Specifically, the target compound exhibits a calculated logP of 3.6625–3.7667 (depending on computational method), whereas 4-(thiophen-3-yl)benzoic acid (CAS 29886-64-4, MW 204.25) has a predicted logP of approximately 2.3, reflecting the absence of the chlorine atom [1][2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Commercial Availability and Purity Specification Benchmarking

4-Chloro-2-(thiophen-3-yl)benzoic acid is available from multiple reputable chemical suppliers with a minimum purity specification of 98% (HPLC/GC), as documented by Fluorochem and ChemScene . In contrast, closely related regioisomers such as 2-chloro-4-(thiophen-3-yl)benzoic acid (CAS 1261914-14-0) and 5-chloro-3-(thiophen-3-yl)benzoic acid (CAS 1261926-16-2) are listed by select vendors but with less consistent purity guarantees and limited multi-gram stock availability, which can introduce variability in synthetic yields and biological assay reproducibility [1].

Procurement Quality Control Synthetic Chemistry

Structural Differentiation: Ortho-Thiophene Substitution Dictates Molecular Geometry

The 2-(thiophen-3-yl) substitution pattern in 4-chloro-2-(thiophen-3-yl)benzoic acid places the thiophene ring ortho to the carboxylic acid group, creating a unique steric and electronic environment distinct from para-substituted analogs like 4-(thiophen-3-yl)benzoic acid or meta-substituted 3-(thiophen-3-yl)benzoic acid . This ortho relationship introduces torsional constraints (rotatable bonds = 2) and alters the spatial orientation of the thiophene sulfur atom relative to the carboxylate, which can influence binding to metal centers, participation in π-π stacking interactions, and substrate recognition by cytochrome P450 enzymes [1].

Structural Biology Computational Chemistry Molecular Recognition

Procurement Stability: Single-Source vs. Multi-Supplier Availability

4-Chloro-2-(thiophen-3-yl)benzoic acid is currently listed as in-stock and actively supplied by multiple independent vendors including Fluorochem (UK), ChemScene (US/Global), and Leyan (China), with pricing and delivery timelines publicly disclosed . In comparison, the 5-chloro-3-(thiophen-3-yl)benzoic acid regioisomer (CAS 1261926-16-2) is primarily available through a narrower vendor base, often with longer lead times or on a custom synthesis basis, posing a higher risk of supply interruption for ongoing research programs [1].

Supply Chain Vendor Qualification Laboratory Operations

Optimal Research and Industrial Applications for 4-Chloro-2-(thiophen-3-yl)benzoic acid (1261969-28-1)


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

This compound is indicated for structure–activity relationship (SAR) campaigns where increased logP (3.66–3.77) is desired relative to non-halogenated analogs (logP ~2.3). The chlorine substituent improves membrane permeability, making the compound a suitable scaffold for CNS-penetrant candidates or for improving oral bioavailability in early-stage hit-to-lead programs .

Suzuki-Miyaura and Transition Metal-Catalyzed Cross-Coupling Reactions

The 2-(thiophen-3-yl) substitution pattern provides a sterically accessible aryl–heteroaryl linkage compatible with Pd-catalyzed cross-coupling methodologies. The compound's ≥98% purity specification from vendors like Fluorochem and ChemScene ensures minimal catalyst poisoning from residual halides or sulfur-containing impurities, directly improving coupling yields .

Cytochrome P450 Substrate Specificity Studies

Based on crystallographic evidence for the binding of structurally related 4-(thiophen-3-yl)benzoic acid to CYP199A4 (PDB 8tay), 4-chloro-2-(thiophen-3-yl)benzoic acid can serve as a probe to investigate how ortho-thiophene substitution and halogen incorporation alter substrate recognition and regioselectivity in P450-mediated oxidations, supporting enzymology and biocatalysis research [1].

Multi-Gram Scale-Up for Preclinical Candidate Synthesis

With confirmed multi-vendor supply and available quantities up to 5 g (and larger upon enquiry), this compound is suitable for scale-up synthesis of advanced intermediates. Procurement teams can leverage the multi-sourcing environment to secure competitive pricing and mitigate supply chain risk, as documented in active listings from ChemScene and Fluorochem .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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